2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
The compound 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a structurally complex small molecule featuring a thiophene-sulfonamide core linked to a 1,2,4-oxadiazole ring. Key structural elements include:
- Thiophene ring: Substituted at position 2 with a 1,2,4-oxadiazole moiety and at position 3 with a sulfonamide group.
- Sulfonamide group: Modified with N-methyl and N-(3-methylphenyl) substituents, enhancing steric bulk and lipophilicity.
- Oxadiazole ring: Functionalized at position 3 with a 3-bromophenyl group, introducing halogen-mediated electronic effects.
This compound’s design aligns with pharmacophores common in medicinal chemistry, where sulfonamides and heterocycles (e.g., oxadiazoles) are frequently employed for their hydrogen-bonding capabilities and metabolic stability . The bromine atom may facilitate halogen bonding in target interactions, while the methyl groups could modulate solubility and membrane permeability.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGHHYDYACYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling .
Chemical Reactions Analysis
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Scientific Research Applications
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is investigated for its potential as a probe in biological systems due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, it is compared below with structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to .
Key Findings :
Structural Diversity: The target compound and ’s analog share a thiophene-sulfonamide-oxadiazole core, but differ in substituents: bromophenyl (target) vs. methylsulfanylphenyl () .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~507.4 g/mol) vs. ’s analog (473.6 g/mol) stems from bromine substitution (atomic mass ~80 vs. sulfur ~32) .
- The N-(3-methylphenyl) group in the target may increase lipophilicity compared to the methoxy group in , impacting membrane permeability .
Halogen Effects :
- Bromine in the target and ’s compound could promote halogen bonding with biological targets, whereas chlorine () and trifluoromethyl () groups offer distinct electronic effects .
The oxadiazole ring’s electron-deficient nature (target, ) vs. triazole’s aromaticity () may influence π-π stacking interactions .
Biological Activity
The compound 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel synthetic derivative that exhibits significant biological activity. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 330.179 g/mol
CAS Number: Not specified in the sources but can be referenced through related compounds.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Thiophene Ring: This is often accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
- Final Modifications: The sulfonamide group is introduced to enhance solubility and biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance:
- Cytotoxicity Studies: The compound has shown significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values reported for these cell lines were approximately 0.65 µM and 2.41 µM, respectively .
- Mechanism of Action: The mechanism involves induction of apoptosis as evidenced by increased p53 expression and caspase-3 activation in treated cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with other oxadiazole derivatives reveals that while many share structural similarities, variations in substituents significantly affect their biological activities. For example:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.65 | Anticancer |
| Compound B | 2.41 | Anticancer |
| Compound C | 1.98 | Antibacterial |
Case Studies
- Study on MCF-7 Cells: A study demonstrated that the compound induced apoptosis in MCF-7 cells through a dose-dependent manner, leading to significant cell death compared to control groups .
- In Vivo Studies: Additional research is required to evaluate the efficacy and safety profile in animal models to better understand its therapeutic potential.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Oxadiazole Core Formation : React 3-bromobenzamide with hydroxylamine hydrochloride to form the amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., POCl₃) to yield the 1,2,4-oxadiazole ring .
Thiophene Sulfonamide Assembly : Couple the oxadiazole intermediate with a functionalized thiophene sulfonamide precursor. For example, use a Suzuki-Miyaura reaction to attach the 3-methylphenyl group to the thiophene core, followed by sulfonylation with methylamine .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation. Confirm purity via HPLC (>98%) and NMR .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Thiophene-SO₂-N(CH₃) : Look for a singlet at δ ~3.2 ppm (N–CH₃) and downfield shifts (~7.5–8.5 ppm) for aromatic protons adjacent to the sulfonamide and oxadiazole groups .
- Oxadiazole C–Br : Confirm bromine presence via coupling patterns in aromatic regions (e.g., doublets for para-substituted bromophenyl groups) .
- LC-MS/HRMS : Validate molecular weight ([M+H]⁺ expected ~530–540 Da) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve the sulfonamide torsion angle and oxadiazole-thiophene dihedral angle to confirm stereoelectronic effects .
Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?
Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigate via:
Dose-Response Reproducibility : Test multiple batches (≥3) across independent labs. Use standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., de-brominated derivatives from synthetic steps) that may interfere with activity .
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays .
Advanced: What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize the oxadiazole ring’s electron-deficient region for hydrogen bonding .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess sulfonamide flexibility and its impact on binding pocket occupancy .
QSAR Modeling : Build a regression model using descriptors like LogP, polar surface area, and H-bond acceptors from the oxadiazole and sulfonamide groups. Validate with leave-one-out cross-validation .
Advanced: How can researchers optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C). Use HPLC to track degradation products (e.g., hydrolysis of the oxadiazole ring at pH <3) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and identify major metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to slow oxidative metabolism .
- Formulation Screening : Test cyclodextrin-based nanoformulations or PEGylation to enhance aqueous solubility and reduce aggregation .
Advanced: What experimental design principles apply to scaling up synthesis while maintaining yield and purity?
Methodological Answer:
DoE (Design of Experiments) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For the Suzuki-Miyaura step, prioritize Pd(OAc)₂/XPhos catalyst systems for reproducibility .
Flow Chemistry : Transition batch reactions to continuous flow for the oxadiazole cyclization step. This reduces reaction time (from 12h to 2h) and minimizes byproduct formation .
In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
Advanced: How should researchers address discrepancies in reported IC₅₀ values across different studies?
Methodological Answer:
Standardize Assay Conditions : Adopt CLSI guidelines for cell viability assays (e.g., ATP-based luminescence vs. MTT). Control for variables like cell passage number and serum concentration .
Reference Controls : Include benchmark inhibitors (e.g., staurosporine for kinase assays) in each experiment to normalize inter-lab variability .
Meta-Analysis : Pool data from multiple studies using a random-effects model. Stratify by assay type (e.g., biochemical vs. cellular) to identify systematic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
